(3aS,3'aS,8aR,8'aR)-8,8a,8',8'a-Tetrahydro-3aH,3'aH-2,2'-biindeno[1,2-d]oxazole
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Overview
Description
(3aS,3’aS,8aR,8’aR)-8,8a,8’,8’a-Tetrahydro-3aH,3’aH-2,2’-biindeno[1,2-d]oxazole is a complex organic compound characterized by its unique biindeno[1,2-d]oxazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,3’aS,8aR,8’aR)-8,8a,8’,8’a-Tetrahydro-3aH,3’aH-2,2’-biindeno[1,2-d]oxazole typically involves multi-step organic reactions. The process begins with the preparation of the indeno[1,2-d]oxazole core, followed by the introduction of the tetrahydro groups. Common reagents used in these reactions include various oxidizing and reducing agents, catalysts, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and purity, often employing advanced techniques such as high-pressure reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
(3aS,3’aS,8aR,8’aR)-8,8a,8’,8’a-Tetrahydro-3aH,3’aH-2,2’-biindeno[1,2-d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
(3aS,3’aS,8aR,8’aR)-8,8a,8’,8’a-Tetrahydro-3aH,3’aH-2,2’-biindeno[1,2-d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aS,3’aS,8aR,8’aR)-8,8a,8’,8’a-Tetrahydro-3aH,3’aH-2,2’-biindeno[1,2-d]oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-d]oxazole: Shares the core structure but lacks the tetrahydro groups.
Biindeno[1,2-d]oxazole: Similar structure but with different substituents.
Uniqueness
(3aS,3’aS,8aR,8’aR)-8,8a,8’,8’a-Tetrahydro-3aH,3’aH-2,2’-biindeno[1,2-d]oxazole is unique due to its specific stereochemistry and the presence of tetrahydro groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3aR,8bS)-2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-3-7-13-11(5-1)9-15-17(13)21-19(23-15)20-22-18-14-8-4-2-6-12(14)10-16(18)24-20/h1-8,15-18H,9-10H2/t15-,16-,17+,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYJTMJEUZSVQN-BDXSIMOUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC5C(O4)CC6=CC=CC=C56 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=N[C@@H]5[C@H](O4)CC6=CC=CC=C56 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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